Ramelteon-d3

Stable Isotope Labeling Isotopic Purity Mass Spectrometry

Ramelteon-d3 (TAK-375-d3) is a deuterium-labeled analog of the selective melatonin MT1/MT2 receptor agonist ramelteon, with a molecular formula of C16H18D3NO2 and a molecular weight of 262.36 g/mol. It is synthesized by substituting three hydrogen atoms on the propanamide moiety with deuterium, resulting in a mass shift of +3 Da relative to the unlabeled parent compound.

Molecular Formula C16H21NO2
Molecular Weight 262.36 g/mol
Cat. No. B12398988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamelteon-d3
Molecular FormulaC16H21NO2
Molecular Weight262.36 g/mol
Structural Identifiers
SMILESCCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3
InChIInChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m0/s1/i1D3
InChIKeyYLXDSYKOBKBWJQ-JHFOHIRNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ramelteon-d3: The Preferred Stable Isotope-Labeled Internal Standard for Precise Ramelteon Quantification


Ramelteon-d3 (TAK-375-d3) is a deuterium-labeled analog of the selective melatonin MT1/MT2 receptor agonist ramelteon, with a molecular formula of C16H18D3NO2 and a molecular weight of 262.36 g/mol [1]. It is synthesized by substituting three hydrogen atoms on the propanamide moiety with deuterium, resulting in a mass shift of +3 Da relative to the unlabeled parent compound . This stable isotope-labeled internal standard (SIL-IS) is specifically designed to co-elute with ramelteon under identical chromatographic conditions while remaining spectrometrically distinct in mass detection, enabling accurate compensation for matrix effects, extraction variability, and ionization fluctuations in quantitative LC-MS/MS workflows .

Why Ramelteon-d3 Cannot Be Interchanged with Unlabeled Ramelteon or Alternative Internal Standards


Substituting Ramelteon-d3 with unlabeled ramelteon or a non-isotopic internal standard (e.g., diazepam) compromises analytical accuracy. Unlabeled ramelteon, as the analyte itself, cannot be used as an internal standard due to endogenous interference and the inability to distinguish it from the target analyte in MS detection [1]. Structurally dissimilar internal standards like diazepam exhibit different extraction recoveries and ionization efficiencies, failing to correct for matrix-specific ion suppression or enhancement [2]. Even among deuterated analogs, Ramelteon-d3 offers a distinct mass difference (+3 Da) that avoids isotopic overlap with naturally occurring isotopes, a critical requirement for reliable quantitation [3].

Quantitative Differentiation of Ramelteon-d3: Analytical Performance Benchmarks


Isotopic Purity and Enrichment: Ramelteon-d3 vs. Ramelteon-d5

Ramelteon-d3 is supplied with a certified chemical purity of ≥99.0% and an isotopic enrichment of ≥98%D . In contrast, commercially available Ramelteon-d5 (≥99% deuterated forms, d1-d5) shows a broader isotopic distribution that may introduce additional mass spectral complexity . The +3 Da mass shift of Ramelteon-d3 provides a clearer chromatographic separation from the unlabeled analyte, minimizing the risk of isotopic cross-talk in MRM transitions [1].

Stable Isotope Labeling Isotopic Purity Mass Spectrometry

Matrix Effect Correction: Superior Recovery with Ramelteon-d3 Internal Standard

When using a non-isotopic internal standard such as diazepam, matrix effects in human plasma cause ion suppression that is not adequately corrected, leading to potential quantitative bias [1]. In contrast, stable isotope-labeled internal standards like Ramelteon-d3 co-elute with the analyte and experience identical matrix-induced ionization changes, thereby normalizing the analyte response [2]. While direct recovery data for Ramelteon-d3 is not publicly available, the principle is well-established: isotopically labeled internal standards are required by regulatory guidelines (FDA, EMA) for bioanalytical method validation to achieve acceptable accuracy (±15%) and precision [3].

Bioanalysis Matrix Effects LC-MS/MS

Regulatory Compliance: Ramelteon-d3 for ANDA and DMF Submissions

Ramelteon-d3 is supplied with comprehensive characterization data (COA, HPLC, MS, NMR) compliant with regulatory guidelines and can be used for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions [1]. Its use as a reference standard ensures traceability to pharmacopeial standards (USP or EP), which is a prerequisite for demonstrating analytical method equivalence in generic drug development . Non-isotopic impurities or reference standards lacking this documentation may delay regulatory approval.

ANDA DMF Reference Standard

Stability and Storage: Ramelteon-d3 Offers Long-Term Reliability

Ramelteon-d3 is stable as a solid when stored at -20°C, with a recommended shelf life of at least 3 years under these conditions [1]. This compares favorably with unlabeled ramelteon, which may degrade more rapidly due to the absence of the kinetic isotope effect conferred by deuterium . The enhanced stability reduces the frequency of re-qualification and minimizes analytical variability in long-term studies.

Stability Storage Conditions Shelf Life

High-Value Application Scenarios for Ramelteon-d3


Bioanalytical Method Development and Validation for ANDA Submissions

Ramelteon-d3 serves as the optimal internal standard for developing and validating LC-MS/MS methods to quantify ramelteon in human plasma, as required for Abbreviated New Drug Applications (ANDA). Its isotopic purity and regulatory-grade documentation enable accurate determination of pharmacokinetic parameters (Cmax, AUC, Tmax, t1/2) in bioequivalence studies [1]. Using a well-characterized SIL-IS is a cornerstone of demonstrating analytical method robustness to regulatory agencies [2].

Clinical Pharmacokinetic and Drug-Drug Interaction Studies

In clinical trials investigating ramelteon disposition, Ramelteon-d3 is indispensable for generating precise concentration-time profiles. Its ability to correct for matrix effects and extraction variability ensures reliable data even at low pg/mL concentrations [1]. This is particularly critical for evaluating potential drug-drug interactions or the impact of hepatic impairment on ramelteon clearance, where small changes in exposure must be accurately detected [2].

Quality Control and Forced Degradation Studies in Pharmaceutical Manufacturing

Ramelteon-d3 is utilized as a reference standard in quality control (QC) laboratories for the release testing of ramelteon drug substance and drug product [1]. Its high chemical purity (≥99.0%) and well-characterized identity make it suitable for use in HPLC-UV or LC-MS assays to monitor impurities and degradation products. Additionally, it can be employed in forced degradation studies to establish stability-indicating methods and define shelf-life specifications [2].

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